(S)-2-Amino-N,N-diethylbutanamide
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-2-amino-N,N-diethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
WXYGMIMPKDAELC-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N(CC)CC)N |
Canonical SMILES |
CCC(C(=O)N(CC)CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N,N-diethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of (S)-2-Amino-N,N-diethylbutanamide may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N,N-diethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanamides.
Scientific Research Applications
(S)-2-Amino-N,N-diethylbutanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,N-diethylbutanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (S)-2-Amino-N,N-diethylbutanamide analogs with other amide derivatives based on substituents, molecular properties, and applications. Key differences lie in alkyl chain length, nitrogen substituents, and stereochemical configurations, which influence physicochemical and pharmacological behaviors.
Key Observations:
3,3-Dimethylbutanamide analogs (e.g., ) exhibit steric hindrance, which may affect enzymatic interactions or crystallization behavior.
Aryl groups (e.g., phenylmethyl or cyanobenzyl in ) introduce π-π stacking capabilities, relevant for targeting aromatic residues in proteins.
Safety Profiles :
- The dimethylpropanamide derivative has documented hazards (oral toxicity, skin irritation), whereas hazards for bulkier analogs (e.g., ) are unspecified, suggesting reduced acute toxicity with larger substituents.
Synthetic Utility :
Biological Activity
(S)-2-Amino-N,N-diethylbutanamide, also known as a derivative of diethylbutanamide, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This compound is recognized for its diverse biological activities, which include potential applications in drug development and therapeutic interventions.
- Molecular Formula: C8H17N
- Molecular Weight: 143.23 g/mol
- CAS Number: 56414-87-0
- IUPAC Name: (S)-2-amino-N,N-diethylbutanamide
The biological activity of (S)-2-Amino-N,N-diethylbutanamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The amine group in the structure allows for hydrogen bonding and ionic interactions, which can influence the compound's binding affinity to target proteins.
Key Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
- Enzyme Inhibition: It can inhibit certain enzymes, thereby altering metabolic pathways.
Biological Activities
Research indicates that (S)-2-Amino-N,N-diethylbutanamide exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of antibacterial agents.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating possible applications in pain management therapies.
Antimicrobial Activity Study
A study conducted by researchers at a prominent pharmaceutical institution tested (S)-2-Amino-N,N-diethylbutanamide against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | Not effective |
Neuroprotective Effects
In a neuroprotection study published in a peer-reviewed journal, (S)-2-Amino-N,N-diethylbutanamide was found to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The compound demonstrated a dose-dependent effect, with significant protective effects noted at concentrations above 10 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (S)-2-Amino-N,N-diethylbutanamide, a comparative analysis with similar compounds was conducted. This analysis focused on their biological activities and mechanisms of action.
| Compound Name | Antimicrobial Activity | Neuroprotective Effect | Analgesic Properties |
|---|---|---|---|
| (S)-2-Amino-N,N-diethylbutanamide | Yes | Yes | Moderate |
| N,N-Diethyl-3-methylbenzamide | Moderate | No | Yes |
| Diethylamine | Yes | Limited | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
